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molecular formula C6H5BClNO4 B3024580 2-Chloro-5-nitrophenylboronic acid CAS No. 867333-29-7

2-Chloro-5-nitrophenylboronic acid

Cat. No. B3024580
M. Wt: 201.37 g/mol
InChI Key: KNFHCUNPMBSLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456176B2

Procedure details

7-bromo-5-methyl-benzo[1,2,4]triazin-3-ylamine (3.35 mmol, 1.0 equiv), 2-chloro-5-nitrophenyl-boronic acid (5.02 mmol, 1.5 equiv), Pd(PPh3)4 (0.335 mmol, 0.1 equiv), and Na2CO3 (13.4 mmol, 4.0 equiv) were dissolved in a mixture of DME/EtOH/H2O (4:1:1 v/v/v) and refluxed at 100° C. for 18 h. The reaction was diluted with 50 mL DCM and filtered. The precipitate was suspended in water to remove excess Na2CO3 and filtered again with a final Et2O wash to remove water. The crude precipitate gave 7-(2-chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine, as a dark green solid (1.0 g, 94% yield). Rf=0.55 MS (ES+) m/z=316 LC retention time 2.96 min.
Quantity
3.35 mmol
Type
reactant
Reaction Step One
Quantity
5.02 mmol
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Name
DME EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.335 mmol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[C:11]([CH3:13])[C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[N:9][C:4]=2[CH:3]=1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:16]=1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.CCO.O.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:16]=1[C:2]1[CH:12]=[C:11]([CH3:13])[C:5]2[N:6]=[C:7]([NH2:10])[N:8]=[N:9][C:4]=2[CH:3]=1 |f:2.3.4,5.6.7,^1:49,51,70,89|

Inputs

Step One
Name
Quantity
3.35 mmol
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=N2)N)C(=C1)C
Name
Quantity
5.02 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])B(O)O
Name
Quantity
13.4 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
DME EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.CCO.O
Name
Quantity
0.335 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove excess Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered again with a final Et2O
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C1=CC2=C(N=C(N=N2)N)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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